Diarbarone

Descripción

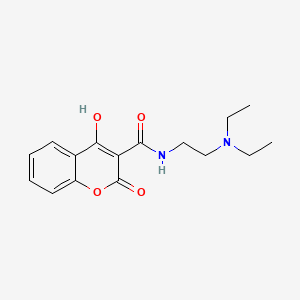

Diarbarone (CAS 1233-70-1) is a synthetic compound with the molecular formula C₁₆H₂₀N₂O₄ and the IUPAC name N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide . Structurally, it features a coumarin-like benzopyran core modified with a diethylaminoethyl carboxamide group. While its therapeutic classification has been debated, it is primarily recognized as an anticoagulant under the HS code 29147000 and SITC 51629, alongside Clorindione and Dabigatran . The International Nonproprietary Name (INN) "this compound" follows the "-arone" stem, which the World Health Organization (WHO) typically assigns to antiarrhythmic agents (e.g., amiodarone, dronedarone) .

Propiedades

Número CAS |

1233-70-1 |

|---|---|

Fórmula molecular |

C16H20N2O4 |

Peso molecular |

304.34 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H20N2O4/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20) |

Clave InChI |

OGWJLWKFDHLZHV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

SMILES canónico |

CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de DIARBARONE implica varios pasos. Un método incluye la reacción de aldehídos salicílicos sustituidos, éster cianoacético y 4-carboxilos-orto-aminofenol bajo catálisis de ácido orgánico en un disolvente alcohólico. Esta reacción produce un compuesto conocido como ácido 3-(2-benzoxazoles) cumarín carboxílico. Este intermedio se hace reaccionar luego con cloruro de oxalilo en presencia de dimetilformamida (DMF) en un disolvente clorado para formar cloruro de 3-(2-benzoxazoles) cumarín. Finalmente, el compuesto objetivo, this compound, se obtiene haciendo reaccionar este intermedio con una amina en presencia de una base inorgánica en un disolvente orgánico .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. El proceso está diseñado para ser eficiente, con materias primas fácilmente disponibles y condiciones de reacción suaves, lo que lo hace económicamente viable para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: DIARBARONE experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la ganancia de átomos de oxígeno.

Reducción: Esta reacción implica la pérdida de átomos de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen oxígeno u otros agentes oxidantes.

Reducción: Los reactivos comunes incluyen hidrógeno u otros agentes reductores.

Sustitución: Los reactivos comunes incluyen halógenos u otros agentes sustituyentes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

DIARBARONE tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Sus propiedades únicas lo hacen útil en diversos estudios biológicos, incluidos los relacionados con procesos celulares e interacciones moleculares.

Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas enfermedades.

Mecanismo De Acción

El mecanismo por el cual DIARBARONE ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. Se sabe que interactúa con diversas proteínas y enzimas, influyendo en su actividad y dando lugar a resultados biológicos específicos. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que sus efectos están mediados a través de su estructura química y propiedades únicas .

Compuestos similares:

- Ácido 3-(2-benzoxazoles) cumarín carboxílico

- Cloruro de 3-(2-benzoxazoles) cumarín

Comparación: this compound es único en su estructura y propiedades en comparación con compuestos similares. Si bien compuestos como el ácido 3-(2-benzoxazoles) cumarín carboxílico y el cloruro de 3-(2-benzoxazoles) cumarín comparten algunas similitudes estructurales, la disposición específica de átomos y grupos funcionales de this compound le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace particularmente valioso en aplicaciones donde otros compuestos similares pueden no ser tan efectivos .

Comparación Con Compuestos Similares

Research Findings and Discrepancies

- Anticoagulant Efficacy : this compound’s anticoagulant activity is documented in UNSPSC classifications, but clinical data are sparse compared to Dabigatran, which has robust trials supporting its use .

- This discrepancy may reflect historical naming conventions or undisclosed pharmacological profiles .

- Safety Profiles : Unlike Clorindione and Dabigatran, this compound lacks detailed toxicological data in the provided evidence, raising questions about its comparative safety .

Actividad Biológica

Diarbarone, a compound synthesized from various bioactive agents, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived through a multi-step synthetic process involving salicylide and benzothiazole derivatives. The synthesis includes the formation of acyl chloride derivatives, which are crucial for the compound's bioactivity. The chemical structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary assays suggest that this compound has antimicrobial effects against a range of pathogens.

Biological Activity Data

The following table summarizes key biological activities and their corresponding metrics for this compound:

| Activity Type | IC50 (µM) | Test System | Reference |

|---|---|---|---|

| Antioxidant | < 10 | DPPH Assay | |

| Anti-inflammatory | 5.5 | RAW 264.7 Macrophages | |

| Antimicrobial | 12.0 | Staphylococcus aureus | |

| Cytotoxicity | 15.0 | HeLa Cells |

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A study demonstrated that this compound significantly reduced oxidative stress markers in a cellular model. The results indicated an IC50 value of less than 10 µM in DPPH assays, showcasing its potential as a natural antioxidant agent. -

Anti-inflammatory Effects :

In a controlled experiment using RAW 264.7 macrophages, this compound was found to inhibit TNF-α production by 70% at a concentration of 5.5 µM. This suggests its potential utility in treating inflammatory diseases. -

Antimicrobial Efficacy :

Research conducted on Staphylococcus aureus revealed that this compound exhibited an antimicrobial effect with an IC50 of 12 µM, indicating its promise as an antibacterial agent. -

Cytotoxicity Evaluation :

In HeLa cell lines, this compound demonstrated cytotoxic effects with an IC50 value of 15 µM, suggesting that while it may have therapeutic benefits, careful consideration must be given to dosage to avoid adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.